molecular formula C13H10ClN3O2S B2756085 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946319-29-5

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No. B2756085
CAS RN: 946319-29-5
M. Wt: 307.75
InChI Key: BLPNCRGBTQDBMK-UHFFFAOYSA-N
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Description

The compound “N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide” is a chemical compound with a complex structure. It contains several functional groups including an isoxazole ring, a carboxamide group, and a benzo[d]thiazole ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis typically involves coupling reactions, cyclization reactions, and various other organic transformations. The exact synthesis process for this specific compound is not available in the retrieved papers.


Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name and the functional groups it contains. It has a benzo[d]thiazole ring which is a bicyclic aromatic compound containing a benzene ring fused to a thiazole ring. Attached to this ring is a carboxamide group and an isoxazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the functional groups it contains. The compound has been characterized using various spectroscopic techniques including 1H-NMR, 13C-NMR, and IR .

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques and Chemical Reactivity : The synthesis of complex organic compounds often involves multi-step reactions, including the formation of thiazole and isoxazole rings, which are common in pharmaceuticals and agrochemicals due to their biological relevance. Studies on related compounds, such as thiazolo[5,4-d]pyrimidines and imidazo[2,1-b]thiazoles, demonstrate various synthetic routes, including the use of ethyl chloroformate/DMF mixture for ring closure and reactions with malononitrile or ethyl cyanoacetate for functionalization (El-bayouki & Basyouni, 1988), (Peterlin-Mašič et al., 2000). These methodologies could potentially be applied or adapted for the synthesis of N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide.

Chemical Modification and Reactivity : The chemical reactivity of such compounds allows for further derivatization, leading to a wide array of potential biological activities. Studies on the synthesis of 3-methylisoxazole-5-carboxamides and related compounds underscore the versatility of these frameworks for chemical modifications (Martins et al., 2002).

Potential Applications in Research

Biological Activities : The thiazole and isoxazole moieties are frequently explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties. For example, compounds incorporating thiazolidine and tetrahydrobenzothiophene moieties have shown significant antimicrobial activity (Babu et al., 2012). Such studies indicate the potential of this compound in similar applications, provided its structure-activity relationships are explored.

Drug Design and Development : The strategic incorporation of thiazole and isoxazole rings in drug design is driven by their ability to interact with biological targets. The development of nonpeptide angiotensin II receptor antagonists highlights the importance of structural optimization for enhancing biological activity (Carini et al., 1991). This approach could be relevant for the design and optimization of new compounds based on the this compound framework.

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. Additionally, the development of derivatives of this compound could also be a promising area of research .

properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2S/c1-6-3-8(14)5-10-11(6)15-13(20-10)16-12(18)9-4-7(2)17-19-9/h3-5H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLPNCRGBTQDBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=NO3)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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